2,6-Dimethylhept-5-enyl acetate

Description

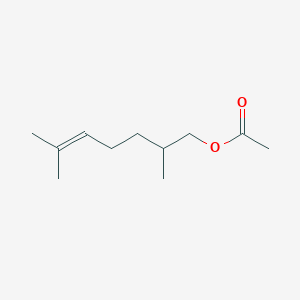

Structure

3D Structure

Properties

CAS No. |

51979-48-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2,6-dimethylhept-5-enyl acetate |

InChI |

InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-13-11(4)12/h6,10H,5,7-8H2,1-4H3 |

InChI Key |

CFBVAIAOJMGBLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)COC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 2,6 Dimethylhept 5 Enyl Acetate

Retrosynthetic Analysis of 2,6-Dimethylhept-5-enyl acetate (B1210297)

A retrosynthetic analysis of 2,6-dimethylhept-5-enyl acetate provides a logical framework for devising its synthesis by systematically deconstructing the molecule into simpler, commercially available, or easily synthesizable precursors.

Identification of Key Precursors and Building Blocks

The primary retrosynthetic disconnection for 2,6-dimethylhept-5-enyl acetate is the ester linkage. This bond cleavage reveals the two immediate key precursors: 2,6-dimethylhept-5-en-1-ol and an acetylating agent, typically acetic acid or its more reactive derivatives like acetyl chloride or acetic anhydride (B1165640) .

Further retrosynthetic analysis of the alcohol precursor, 2,6-dimethylhept-5-en-1-ol, suggests several viable starting materials. A common and industrially significant precursor is citral (B94496) . The selective reduction of the aldehyde group in citral, without affecting the two carbon-carbon double bonds, can yield the corresponding alcohol. Another important precursor is 6-methyl-5-hepten-2-one (B42903) . justia.comodowell.comchemicalbook.com This ketone can be transformed into the target alcohol through various synthetic manipulations. The synthesis of 6-methyl-5-hepten-2-one itself can be traced back to smaller, fundamental building blocks such as isobutylene, acetone, and formaldehyde. chemicalbook.com

A plausible synthetic route to the related aldehyde, 2,6-dimethylhept-5-enal (also known as Melonal®), starts from 6-methyl-5-hepten-2-one via a Darzens reaction, which is then followed by saponification and decarboxylation. justia.comodowell.com The subsequent reduction of this aldehyde would furnish 2,6-dimethylhept-5-en-1-ol. An alternative pathway to the aldehyde involves the Baeyer-Villiger oxidation of citral. google.com

Strategic Bond Disconnections and Functional Group Interconversions

The key strategic bond disconnection is the C-O bond of the ester group. This disconnection is a logical first step as ester formation is a well-established and generally high-yielding reaction.

For the synthesis of the carbon skeleton of 2,6-dimethylhept-5-en-1-ol, a key functional group interconversion (FGI) is the reduction of a carbonyl group. For instance, if starting from citral, the aldehyde functional group is reduced to a primary alcohol. rsc.orgacs.org If the synthesis proceeds via 2,6-dimethylhept-5-enal, a similar reduction of the aldehyde is required. google.com

Another important transformation involves the construction of the carbon backbone. For example, the synthesis of 2,6-dimethylhept-5-enal from 6-methyl-5-hepten-2-one involves the formation of a new carbon-carbon bond through a Darzens reaction. justia.com

Classical and Modern Synthetic Approaches to Alkene and Ester Moieties

The synthesis of 2,6-dimethylhept-5-enyl acetate relies on robust and well-understood reactions for forming both the ester and the alkene components of the molecule.

Esterification Reactions and Their Mechanistic Variations

The final step in the synthesis of 2,6-dimethylhept-5-enyl acetate is the esterification of 2,6-dimethylhept-5-en-1-ol with acetic acid or a derivative. Several methods are available, each with its own mechanistic pathway and advantages.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where the alcohol and carboxylic acid are refluxed in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgteachnlearnchem.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester. wikipedia.orgyoutube.com To drive the equilibrium towards the product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. organic-chemistry.orgwikipedia.orgrsc.org This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjove.com The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophile, then reacts with this intermediate to form an even more reactive acyl-pyridinium species. The alcohol then attacks this "active ester," leading to the final product and dicyclohexylurea (DCU), a stable byproduct. organic-chemistry.org This reaction is often carried out at room temperature. wikipedia.org

Interactive Data Table: Comparison of Esterification Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄) | DCC and DMAP |

| Reaction Conditions | High temperature (reflux) | Mild (often room temperature) |

| Substrate Suitability | Good for primary and secondary alcohols | Good for acid-sensitive and sterically hindered alcohols |

| Byproducts | Water | Dicyclohexylurea (DCU) |

| Key Mechanistic Step | Protonation of carboxylic acid | Formation of O-acylisourea intermediate |

Stereoselective Synthesis Strategies for 2,6-Dimethylhept-5-enyl acetate

The carbon atom at position 2 of 2,6-dimethylhept-5-enyl acetate is a chiral center. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. One documented approach focuses on the asymmetric synthesis of the alcohol precursor, (R)-2,6-dimethylhept-5-en-1-ol. nyxxb.cn This particular stereoisomer is a component of the sex pheromone of the acarid mite Tyreophagus sp. nyxxb.cn

A reported synthesis utilizes the Evans chiral auxiliary method to establish the chiral center. nyxxb.cn The synthesis starts from methyl glutarate and proceeds through a six-step reaction sequence that includes a Wittig coupling, hydrolysis with lithium hydroxide (B78521) (LiOH), methylation, and reduction with sodium borohydride (B1222165) (NaBH₄) to achieve the target chiral alcohol. nyxxb.cn

Green Chemistry Principles in the Production of 2,6-Dimethylhept-5-enyl acetate

The fragrance industry is increasingly adopting green chemistry principles to reduce its environmental impact. researchinschools.orgjetir.org These principles can be applied to the synthesis of 2,6-dimethylhept-5-enyl acetate in several ways.

Use of Greener Catalysts: Instead of corrosive mineral acids like sulfuric acid in Fischer esterification, solid acid catalysts such as Amberlyst 15 can be employed. jetir.orgresearchgate.net These catalysts are easily separated from the reaction mixture and can be recycled, reducing waste and simplifying purification. jetir.org Ionic liquids have also been explored as recyclable catalysts and solvents for esterification reactions. researchinschools.org

Biocatalysis: Enzymes, particularly lipases, are highly efficient and selective catalysts for ester synthesis. nsf.govnih.govresearchgate.net Lipase-catalyzed esterification can be performed under mild conditions, often in aqueous media, which is a significant environmental advantage over traditional organic solvents. nsf.govnih.govrsc.org For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a widely used biocatalyst for the acylation of alcohols. researchgate.netresearchgate.net The use of enzymes can also offer high chemo- and regioselectivity, which is particularly beneficial when working with polyfunctional molecules. nsf.govresearchgate.net

Atom Economy: Synthetic routes with high atom economy are a cornerstone of green chemistry. Choosing pathways that maximize the incorporation of atoms from the reactants into the final product is crucial. For example, direct addition reactions are generally preferred over multi-step sequences that involve protecting groups and generate significant waste.

Interactive Data Table: Green Alternatives in Synthesis

| Green Approach | Traditional Method | Advantages of Green Approach |

|---|---|---|

| Catalysis | H₂SO₄ in Fischer Esterification | Recyclable, less corrosive, reduced waste jetir.org |

| Solvent | Organic solvents (e.g., toluene) | Reduced environmental impact, safer handling nsf.govnih.gov |

| Reaction Type | Stoichiometric reagents | High selectivity, mild conditions, biodegradable catalyst researchgate.net |

Catalyst Systems for 2,6-Dimethylhept-5-enyl acetate Synthesis

The choice of catalyst is pivotal in directing the efficiency, selectivity, and environmental impact of the synthesis of 2,6-Dimethylhept-5-enyl acetate and its related compounds. The following sections explore homogeneous, heterogeneous, and biocatalytic approaches that have been investigated.

Homogeneous Catalysis Approaches

Homogeneous catalysts, which exist in the same phase as the reactants, are frequently employed in the synthesis of esters. In the context of producing the isomeric 2,6-dimethylhepta-1,5-dien-3-yl acetate, a common final step is the acetylation of the precursor alcohol, 2,6-dimethylhepta-1,5-dien-3-ol. This transformation is often carried out using acetyl chloride in the presence of a homogeneous base catalyst such as dry pyridine (B92270). psu.edu The pyridine acts as a nucleophilic catalyst and an acid scavenger, facilitating the esterification.

In a related synthesis of the corresponding aldehyde, 2,6-dimethylhept-5-enal, a homogeneous catalyst system involving selenium dioxide (SeO₂) has been patented. google.com This process involves the Baeyer-Villiger oxidation of (E/Z)-3,7-dimethylocta-2,6-dienal (citral) in the presence of aqueous hydrogen peroxide and catalytic amounts of SeO₂. google.com This method highlights the potential for homogeneous transition metal oxide catalysis in the synthesis of the carbon skeleton, which could then be further elaborated to the target acetate.

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. In the synthesis of the precursor alcohol for 2,6-dimethylhepta-1,5-dien-3-yl acetate, a key step involves the reaction of 2-methylprop-2-enal with 1-chloro-3-methylbut-2-ene. This reaction is effectively carried out in the presence of zinc powder, which acts as a heterogeneous catalyst. psu.edu

For the related aldehyde, 2,6-dimethylhept-5-enal, the use of heterogeneous catalysts in a Baeyer-Villiger reaction has also been explored. Zeolites and other mesoporous materials have been reported to catalyze the reaction of citral to form an intermediate formate (B1220265) ester, which is then hydrolyzed to the aldehyde. google.com Another patented method for the acetylation of the precursor alcohol, 2,6-dimethyl-1,5-heptadien-3-ol, utilizes zinc chloride as a catalyst with acetic anhydride as the acetylating agent, achieving a high yield of 90.5%. google.com These examples underscore the potential for solid-supported catalysts in the production of 2,6-dimethylhept-5-enyl acetate and its precursors.

Biocatalytic Pathways and Enzymatic Transformations

Biocatalysis, leveraging the high selectivity and mild reaction conditions of enzymes, presents a green alternative for ester synthesis. While specific research on the biocatalytic production of 2,6-Dimethylhept-5-enyl acetate is not extensively documented, the principles of enzymatic esterification are well-established and applicable. Lipases are a class of enzymes commonly used for the synthesis of esters. For instance, the enzymatic synthesis of pentyl acetate has been successfully demonstrated using immobilized lipase Lipozyme®435, proceeding via a Bi-Bi Ping-Pong mechanism. mdpi.com This approach could potentially be adapted for the esterification of 2,6-dimethylhept-5-en-1-ol with an acetyl donor.

Furthermore, the broader field of terpene biosynthesis using engineered microorganisms offers a promising avenue for the sustainable production of terpene-based compounds. mdpi.com Yeast, with its abundant supply of the precursor acetyl-CoA, has been engineered to produce a variety of terpenes. mdpi.com This suggests the possibility of developing a microbial platform for the de novo synthesis of 2,6-dimethylhept-5-enol, which could then be enzymatically acetylated to the final product.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimized Synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 1 | 2-methylbut-3-en-2-ol | 37% HCl | Water | Room Temperature | 15 min | 80% |

| 2 | 2-methylprop-2-enal, 1-chloro-3-methylbut-2-ene | Zn powder | Saturated NH₄Cl / THF (5:1) | - | Until Zn is consumed | 80% |

| 3 | 2,6-dimethylhepta-1,5-dien-3-ol, Acetyl chloride | Dry Pyridine | Absolute diethyl ether | - | Overnight | 80% |

Comparative Analysis of Synthetic Efficiencies and Atom Economy

From an atom economy perspective, the use of acetyl chloride with pyridine as a catalyst for acetylation is effective but generates pyridinium (B92312) hydrochloride as a stoichiometric byproduct, thus lowering the atom economy. A more atom-economical alternative is the Fischer-Speier esterification, which involves the direct acid-catalyzed reaction of an alcohol with a carboxylic acid, with water as the only byproduct. nrochemistry.comwikipedia.org However, this reaction is reversible and often requires forcing conditions to achieve high conversion. nrochemistry.comwikipedia.org The use of acid anhydrides for acylation can also be considered, but this method has poor atom economy as it generates a molecule of carboxylic acid as a byproduct for every molecule of ester formed. wikipedia.org

Comparative Analysis of Acetylation Methods

| Method | Acetylating Agent | Catalyst | Byproducts | Atom Economy | Yield |

|---|---|---|---|---|---|

| Acetyl Chloride Method | Acetyl chloride | Pyridine | Pyridinium hydrochloride | Lower | High (80% for the specific step) psu.edu |

| Fischer Esterification | Acetic acid | Strong acid (e.g., H₂SO₄) | Water | High | Variable, equilibrium-limited nrochemistry.comwikipedia.org |

| Acid Anhydride Method | Acetic anhydride | Acid or Base | Acetic acid | Poor | Can be high wikipedia.org |

This comparative analysis highlights the trade-offs between reaction yield, conditions, and the inherent sustainability of the chosen synthetic pathway.

Mechanistic Investigations of 2,6 Dimethylhept 5 Enyl Acetate

Reaction Mechanisms Involving 2,6-Dimethylhept-5-enyl acetate (B1210297) (e.g., degradation, transformation)

The chemical behavior of 2,6-dimethylhept-5-enyl acetate, an acyclic monoterpene ester, is governed by the reactivity of its ester functional group and the carbon-carbon double bond within its heptenyl chain. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, its degradation and transformation pathways can be inferred from the known reactivity of similar terpene acetates and unsaturated esters.

Chemical Degradation Pathways and Byproduct Formation

The chemical degradation of 2,6-dimethylhept-5-enyl acetate is expected to proceed through several key pathways, primarily hydrolysis, oxidation, and rearrangement reactions.

Hydrolysis: The ester linkage in 2,6-dimethylhept-5-enyl acetate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. youtube.com Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 2,6-dimethylhept-5-en-1-ol and acetic acid. youtube.com In a basic medium, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the corresponding alcohol and the acetate anion. youtube.com

Oxidation: The double bond in the 5-position of the heptenyl chain is a prime site for oxidative cleavage. Ozonolysis, for instance, would cleave the double bond to yield an aldehyde and a ketone. Specifically, the reaction of 2,6-dimethylhept-5-enyl acetate with ozone, followed by a reductive workup, would likely produce 4-acetoxy-2-methylbutanal and acetone. Studies on other terpenes have shown that ozonolysis can lead to the formation of various oxidation products. researchgate.net

Furthermore, oxidation can occur at the allylic position (the carbon atom adjacent to the double bond). This can lead to the formation of hydroperoxides which can then undergo further reactions. A patent describing the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal to produce 2,6-dimethylhept-5-enal suggests that similar oxidative transformations could be applied to 2,6-dimethylhept-5-enyl acetate, potentially leading to the formation of different esters or lactones. jeffleenovels.comjustia.comgoogle.com

The following table outlines potential byproducts from the chemical degradation of 2,6-dimethylhept-5-enyl acetate based on known reactions of similar compounds.

| Degradation Pathway | Reagents/Conditions | Potential Byproducts |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 2,6-Dimethylhept-5-en-1-ol, Acetic acid |

| Base-Promoted Hydrolysis | OH⁻, H₂O | 2,6-Dimethylhept-5-en-1-ol, Acetate |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | 4-Acetoxy-2-methylbutanal, Acetone |

| Allylic Oxidation | O₂, light, sensitizer | Allylic hydroperoxides and subsequent products |

Photochemical and Thermal Stability Mechanisms

The stability of 2,6-dimethylhept-5-enyl acetate under photochemical and thermal conditions is influenced by its molecular structure.

Photochemical Stability: The absorption of UV radiation can lead to the excitation of electrons in the double bond and the carbonyl group, initiating photochemical reactions. For many terpenes, photodegradation is initiated by hydroxyl radicals in the atmosphere. nih.gov While the specific quantum yield for the photodegradation of 2,6-dimethylhept-5-enyl acetate is not reported, it is expected to undergo reactions such as cis-trans isomerization, cycloadditions, and photo-oxidation. The presence of photosensitizers in the environment can accelerate these degradation processes. researchgate.net

Thermal Stability: At elevated temperatures, 2,6-dimethylhept-5-enyl acetate can undergo thermal degradation. Studies on other terpenes have shown that thermal degradation in the presence of air can lead to a complex mixture of products arising from dehydrogenation, epoxidation, cleavage, oxidation, and rearrangement. scitoys.comnih.gov For instance, the thermal degradation of acetate-intercalated materials can produce acetic acid, acetone, and carbon dioxide at higher temperatures. marquette.edu The specific degradation pathway and the resulting products are highly dependent on the temperature and the presence of oxygen or other reactive species.

Enzymatic Biotransformation of 2,6-Dimethylhept-5-enyl acetate

The biotransformation of 2,6-dimethylhept-5-enyl acetate in biological systems is likely mediated by a variety of enzymes that recognize and metabolize xenobiotic compounds.

Identification of Relevant Enzyme Classes and Their Substrate Specificity

While direct enzymatic studies on 2,6-dimethylhept-5-enyl acetate are scarce, the most probable enzyme classes involved in its biotransformation are esterases and cytochrome P450 monooxygenases.

Esterases: These enzymes catalyze the hydrolysis of ester bonds. researchgate.netwikipedia.orgnih.gov Lipases and carboxylesterases are types of esterases that have been shown to hydrolyze various terpene acetates, such as citronellyl acetate and geranyl acetate. nih.gov It is highly probable that esterases present in various organisms, including microorganisms and insects, can hydrolyze 2,6-dimethylhept-5-enyl acetate to 2,6-dimethylhept-5-en-1-ol and acetic acid. The substrate specificity of these enzymes can vary, with some showing broad activity towards a range of esters while others are more specific. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is central to the metabolism of a vast array of xenobiotics, including terpenes. researchgate.netjeffleenovels.comnih.govresearchgate.netopenanesthesia.org CYPs can introduce oxygen into the molecule through various reactions, including hydroxylation, epoxidation, and dealkylation. For 2,6-dimethylhept-5-enyl acetate, CYP-mediated oxidation could occur at the double bond to form an epoxide, or at one of the methyl groups (allylic or saturated) to form a hydroxylated derivative. nih.gov A computational study on several acyclic monoterpenes, including citronellyl acetate, predicted an inhibitory potential against CYP2B6, suggesting this enzyme subfamily might be involved in their metabolism. nih.govnih.gov

The table below summarizes the likely enzyme classes involved in the biotransformation of 2,6-dimethylhept-5-enyl acetate and their expected reactions.

| Enzyme Class | Catalytic Function | Potential Transformation of 2,6-Dimethylhept-5-enyl acetate |

| Esterases (e.g., Lipases, Carboxylesterases) | Ester Hydrolysis | Hydrolysis to 2,6-dimethylhept-5-en-1-ol and acetic acid |

| Cytochrome P450 Monooxygenases (CYPs) | Oxidation (Hydroxylation, Epoxidation) | Epoxidation of the double bond; Hydroxylation of methyl groups |

Kinetic and Thermodynamic Aspects of Biotransformation Processes

The kinetics and thermodynamics of the enzymatic biotransformation of 2,6-dimethylhept-5-enyl acetate have not been specifically determined. However, general principles from studies on related compounds can provide insights.

Kinetics: The rate of enzymatic reactions is typically described by the Michaelis-Menten model, characterized by the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. A study on the lipase-catalyzed hydrolysis of monoterpene acetates like citronellyl acetate showed that the reaction rate is dependent on factors such as temperature, pH, and the specific lipase (B570770) used. nih.gov For instance, the lipase from Candida rugosa was found to be more efficient in hydrolyzing these esters compared to lipases from Rhizopus arrhizus and Mucor miehei. nih.gov Similar dependencies would be expected for the enzymatic transformation of 2,6-dimethylhept-5-enyl acetate.

Mechanisms of Interaction with Biological Receptors (non-human, non-clinical)

In non-human organisms, particularly insects, volatile organic compounds like 2,6-dimethylhept-5-enyl acetate can act as semiochemicals, mediating interactions with their environment. The primary mechanism of action involves binding to olfactory receptors (ORs) located in the antennae.

The insect olfactory system is highly sensitive and specific. The detection of odorants begins with their entry into the sensilla, hair-like structures on the antennae, through pores. nih.gov Inside the sensillum lymph, odorant-binding proteins (OBPs) are thought to bind to the hydrophobic odorant molecules and transport them to the ORs, which are located on the dendritic membrane of olfactory sensory neurons. google.comnih.gov

Insect ORs are ligand-gated ion channels, typically forming a heterodimeric complex consisting of a specific OR subunit (OrX) and a highly conserved co-receptor (Orco). nih.govijbs.com The OrX subunit is responsible for binding to specific odorants, and this binding event induces a conformational change in the receptor complex, leading to the opening of the ion channel. The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the brain and interpreted as a specific smell.

While there are no direct studies on the interaction of 2,6-dimethylhept-5-enyl acetate with specific insect ORs, other acetate-containing compounds, such as 11-cis-vaccenyl acetate, have been identified as potent ligands for certain insect pheromone receptors. nih.govnih.gov It is plausible that 2,6-dimethylhept-5-enyl acetate could also bind to one or more ORs in certain insect species, potentially acting as an attractant, repellent, or a modulator of other olfactory responses. The specificity of this interaction would depend on the precise fit of the molecule into the binding pocket of the OrX subunit. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the binding of novel ligands to insect ORs based on their chemical structure, offering a potential avenue for future research in this area. springernature.com

Advanced Analytical Methodologies for 2,6 Dimethylhept 5 Enyl Acetate Quantification and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 2,6-dimethylhept-5-enyl acetate (B1210297) from complex mixtures and for the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 2,6-dimethylhept-5-enyl acetate. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

A common setup for the analysis of terpene esters involves a non-polar or medium-polar capillary column, such as a DB-5MS or HP-5MS. bldpharm.comnist.gov The temperature program typically starts at a lower temperature, for instance, 60°C, and is gradually increased to facilitate the elution of compounds with varying boiling points. bldpharm.comnist.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector is a widely used detector for the quantification of organic compounds. It offers high sensitivity and a wide linear range, making it ideal for determining the concentration of 2,6-dimethylhept-5-enyl acetate in various samples. The response of the FID is proportional to the number of carbon atoms in the analyte, providing a reliable basis for quantification.

Gas Chromatography-Electron Capture Detection (GC-ECD): While less common for simple esters, the Electron Capture Detector can be employed if the molecule is derivatized with an electron-capturing group. This detector is highly sensitive to halogenated compounds and other molecules with high electron affinity, offering exceptional selectivity for specific analytical applications.

A typical GC method for terpene analysis, which can be adapted for 2,6-dimethylhept-5-enyl acetate, is presented in the table below. nih.gov

| Parameter | Value |

| Column | Agilent J&W DB-5MS-DG, 30 m × 0.25 mm I.D., 0.25 µm film thickness |

| Inlet Temperature | 270 °C |

| Injection Volume | 2 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temperature held, followed by a ramp to a final temperature |

| Detector | FID or MS |

For non-volatile derivatives of 2,6-dimethylhept-5-enyl acetate or for its analysis in complex, non-volatile matrices, liquid chromatography is the method of choice. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach.

In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For compounds that are difficult to retain or have poor chromatographic behavior, derivatization may be necessary to enhance their properties for LC analysis.

A study on the related compound, 2,6-dimethylhept-5-enal, demonstrated the use of a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection, the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Spectroscopic Approaches for Comprehensive Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and three-dimensional arrangement of atoms in 2,6-dimethylhept-5-enyl acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are often necessary to resolve complex spectral overlaps and establish connectivity between atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule's carbon skeleton.

HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework, including the position of the acetate group and the double bond. The analysis of a complex molecule like cholesteryl acetate demonstrates the power of 2D NMR in assigning complex proton and carbon spectra. huji.ac.il

Solid-State NMR (ssNMR): This technique provides insights into the structure and dynamics of molecules in the solid state. nih.govrsc.orgnih.gov For 2,6-dimethylhept-5-enyl acetate, ssNMR could be used to study its conformational preferences in a crystalline or amorphous solid form. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, information about intermolecular interactions and packing arrangements can be obtained. nih.gov

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. thermofisher.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 2,6-dimethylhept-5-enyl acetate) is selected, fragmented, and the resulting product ions are analyzed. This provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For an ester like 2,6-dimethylhept-5-enyl acetate, characteristic fragmentation patterns would be expected, including:

Loss of the acetyl group as a neutral ketene (B1206846) (CH₂=C=O) or as an acetic acid molecule (CH₃COOH).

Cleavage of the C-O bond of the ester.

Fragmentations within the terpene backbone, influenced by the position of the double bond.

A study on the LC-MS/MS analysis of terpenes demonstrated that this technique is particularly effective for oxygenated terpenes, with limits of detection in the parts-per-billion range. thermofisher.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.

FTIR Spectroscopy: FTIR is highly sensitive to polar functional groups. For 2,6-dimethylhept-5-enyl acetate, the most prominent absorption bands would be:

A strong C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹.

C-O stretching vibrations of the ester group in the 1000-1300 cm⁻¹ region.

C-H stretching and bending vibrations of the alkyl and alkenyl groups.

A C=C stretching vibration, which may be weak, around 1670 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to FTIR. researchgate.net

The C=C double bond in 2,6-dimethylhept-5-enyl acetate would give a strong signal in the Raman spectrum, typically around 1650-1680 cm⁻¹. The intensity of this band can be used to assess the degree of unsaturation. nih.govmdpi.com

The C=O stretching vibration of the ester is also observable in the Raman spectrum, though generally weaker than in the FTIR spectrum. researchgate.net

The table below summarizes characteristic Raman shifts for unsaturated esters. researchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C=O Stretching | ~1740 |

| C=C Stretching | ~1655 |

| =C-H Bending | ~1265 |

| CH₂ Bending | ~1440 |

| C-C Stretching | 1060 - 1130 |

Hyphenated Techniques for Complex Mixture Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) stands as a premier technique for the trace analysis of volatile and semi-volatile compounds like 2,6-dimethylhept-5-enyl acetate. Its high selectivity and sensitivity make it particularly suitable for detecting and quantifying this ester in intricate matrices such as essential oils, fragrance formulations, and biological samples for metabolite profiling.

The methodology typically involves a gas chromatograph for separating the components of a mixture, which are then ionized and analyzed by a tandem mass spectrometer. For the analysis of 2,6-dimethylhept-5-enyl acetate, a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is commonly employed to achieve good chromatographic resolution from isomeric and isobaric interferences.

In the mass spectrometer, precursor ions corresponding to the molecular ion or a significant fragment of 2,6-dimethylhept-5-enyl acetate are selected and then fragmented to produce product ions. This process of selected reaction monitoring (SRM) significantly enhances the signal-to-noise ratio, allowing for quantification at very low levels. The selection of specific precursor-to-product ion transitions provides a high degree of certainty in identification, even in the presence of co-eluting compounds.

Research on the analysis of fragrance allergens, which often includes structurally similar terpene acetates, provides a framework for the parameters that would be used for 2,6-dimethylhept-5-enyl acetate. thermofisher.comnih.govgcms.czmdpi.com These studies demonstrate the capability of GC-MS/MS to achieve low limits of detection, often in the parts-per-billion (ppb) range.

Table 1: Illustrative GC-MS/MS Parameters for Trace Analysis of 2,6-Dimethylhept-5-enyl acetate

| Parameter | Value/Description |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |

| Injection Mode | Splitless or Pulsed Splitless |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 50-80°C, ramp 3-10°C/min to 280-300°C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | To be determined from the mass spectrum of a pure standard |

| Product Ions (m/z) | To be determined from the fragmentation pattern of the precursor ion |

| Collision Energy | Optimized for maximum product ion intensity |

This table presents typical parameters inferred from methodologies for similar compounds and general GC-MS/MS practices.

Metabolite profiling studies would employ similar GC-MS/MS approaches to trace the biotransformation of 2,6-dimethylhept-5-enyl acetate in biological systems. By identifying and quantifying the parent compound and its metabolites, researchers can elucidate metabolic pathways.

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that provides unparalleled structural information directly from a separated mixture. mdpi.com While less common for volatile compounds like 2,6-dimethylhept-5-enyl acetate than GC-based methods, LC-NMR offers unique capabilities, especially for the in-situ monitoring of chemical reactions. terpenebeltfarms.comspectroscopyonline.com

The synthesis of 2,6-dimethylhept-5-enyl acetate, typically through the esterification of the corresponding alcohol with an acetylating agent, can be monitored in real-time using an LC-NMR setup. nih.govoxinst.com A small aliquot of the reaction mixture can be periodically injected into the LC system. The separation of reactants, products, and by-products is followed by their detection and structural confirmation by the NMR spectrometer.

This approach allows for the direct observation of the decrease in the concentration of the starting materials (e.g., 2,6-dimethylhept-5-en-1-ol and acetic anhydride) and the concurrent increase in the concentration of the product, 2,6-dimethylhept-5-enyl acetate. Key proton (¹H) or carbon (¹³C) NMR signals for each compound can be integrated to determine their relative concentrations over time, providing valuable kinetic data. mdpi.com For instance, the disappearance of the alcohol's hydroxyl proton signal and the appearance of the ester's acetyl methyl singlet would be clear indicators of reaction progress.

LC-NMR is particularly advantageous as it can provide unambiguous structural elucidation of any unexpected intermediates or side-products without the need for their isolation. mdpi.com This is crucial for reaction optimization and understanding reaction mechanisms. The use of advanced NMR techniques like 2D COSY and HSQC can be performed on stopped-flow fractions of the eluent to fully characterize the separated components. researchgate.net

Method Validation and Analytical Performance Parameters in Specific Matrices

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for a specific application. thieme-connect.com For the quantification of 2,6-dimethylhept-5-enyl acetate in a given matrix (e.g., cosmetics, environmental samples, or food products), a comprehensive validation study according to international guidelines (e.g., AOAC, ICH) would be required. thieme-connect.com

The validation process assesses several key performance parameters. Linearity demonstrates that the method's response is proportional to the analyte concentration over a defined range. Accuracy, often determined through recovery studies in spiked matrix samples, measures the closeness of the experimental value to the true value. Precision, evaluated as repeatability (intra-day) and intermediate precision (inter-day), reflects the degree of scatter between a series of measurements. The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Representative Analytical Performance Parameters for the Quantification of 2,6-Dimethylhept-5-enyl acetate in a Cosmetic Matrix using GC-MS

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve over the working concentration range. |

| Working Range | 0.1 - 10 µg/mL | The concentration range over which the method is linear, accurate, and precise. nih.gov |

| Accuracy (Recovery) | 85 - 115% | The percentage of the known amount of analyte recovered from a spiked matrix sample. |

| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements. |

| Limit of Detection (LOD) | 0.5 - 5 µg/kg | The lowest analyte concentration that can be detected with a signal-to-noise ratio of 3. researchgate.net |

| Limit of Quantification (LOQ) | 2 - 20 µg/kg | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. nih.gov |

| Selectivity | No significant interfering peaks at the retention time of the analyte. | The ability of the method to differentiate and quantify the analyte in the presence of other components. |

This table presents expected performance parameters based on published validation data for structurally related fragrance compounds. nih.govresearchgate.net

The choice of sample preparation technique, such as liquid-liquid extraction, solid-phase microextraction (SPME), or headspace analysis, will significantly influence the method's performance parameters, especially the LOD and LOQ. The matrix itself can also introduce effects, such as ion suppression or enhancement in the mass spectrometer, which must be evaluated and mitigated during method development and validation. nih.govnih.gov

Biological and Ecological Roles of 2,6 Dimethylhept 5 Enyl Acetate in Interspecies Interactions

Role in Insect Chemo-communication Systems

The chemical landscape for insects is rich with signals that guide critical behaviors such as mating, oviposition, and foraging. Volatile organic compounds, including acetate (B1210297) esters and their corresponding alcohols and aldehydes, are key components of this chemical language.

Pheromonal Activity and Behavioral Responses in Target Insect Species

The behavioral responses elicited by these pheromones are critical for successful reproduction. In the case of Tyreophagus sp., the release of (R)-2,6-dimethylhept-5-en-1-ol by one sex attracts the other, facilitating mating encounters. This targeted attraction is a cornerstone of chemical communication in a vast number of insect and mite species.

Allelochemical Functions in Plant-Insect Interactions

Allelochemicals are compounds produced by one organism that affect the growth, survival, or reproduction of another species. In the context of plant-insect interactions, these can act as attractants, repellents, or toxins. numberanalytics.comusp.br The aldehyde analog, 2,6-dimethyl-5-heptenal (B93204), also known as melonal, has been identified in plants such as ginger, lemon, and lime peel oil. chemdad.com Its characteristic fresh, melon-like scent suggests a potential role in attracting pollinators or herbivores to the plant. chemdad.comthegoodscentscompany.com

Plants release a diverse array of volatile organic compounds (VOCs) that can serve as a "chemical language" to mediate interactions with insects. numberanalytics.com These volatiles can influence insect behaviors such as feeding and oviposition. nih.gov The presence of 2,6-dimethyl-5-heptenal in certain plant species points towards its potential involvement in these complex interactions, although specific studies detailing its precise role as an allelochemical are not extensively documented.

Electroantennography and Olfactory Receptor Binding Studies

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a volatile compound, providing a direct measure of olfactory sensitivity. While specific EAG studies for 2,6-dimethylhept-5-enyl acetate are lacking, research on related compounds demonstrates the utility of this technique. For instance, studies on other acetate esters have shown clear antennal responses in various insect species, confirming their perception by the insect's olfactory system.

The binding of a specific odorant molecule to an olfactory receptor on the surface of an antennal neuron is the initial step in odor perception. The specificity of this interaction determines which compounds an insect can detect. Although direct olfactory receptor binding studies for 2,6-dimethylhept-5-enyl acetate have not been reported, the documented pheromonal activity of its alcohol analog in mites implies the existence of specific receptors that bind to this molecular structure.

Presence and Function in Microbial Metabolomes

The metabolic capabilities of microorganisms are vast and play a crucial role in the breakdown and transformation of organic compounds in the environment. While the direct metabolism of 2,6-dimethylhept-5-enyl acetate by microbes has not been a focus of extensive research, studies on the biodegradation of related compounds offer insights. For example, flavobacteria have been shown to metabolize 2,6-dimethylnaphthalene, indicating that microbial systems can degrade similar dimethylated hydrocarbon structures. nih.gov The biodegradation of terpene alcohols, a class to which 2,6-dimethylhept-5-en-1-ol belongs, has also been documented, with some being readily degraded by soil and water microorganisms. nih.gov This suggests that 2,6-dimethylhept-5-enyl acetate could also be subject to microbial degradation in the environment.

Interplay with Plant Signaling and Defense Mechanisms

Plants possess sophisticated defense systems that can be activated in response to herbivory or pathogen attack. frontiersin.org A key component of this defense is the release of a blend of volatile organic compounds, which can act as signals within the plant or to neighboring plants, priming their defenses. oup.comnih.gov Volatile aldehydes, in particular, have been shown to induce the expression of defense-related genes in plants like Arabidopsis thaliana. oup.com The release of these compounds upon tissue damage can trigger systemic defense responses throughout the plant. researchgate.net

Furthermore, some plant volatiles, such as hexenyl acetate, a C6-aldehyde derivative, are known to play a role in indirect defense by attracting natural enemies of the herbivores attacking the plant. nih.gov Given that 2,6-dimethyl-5-heptenal is a volatile aldehyde found in some plants, it is plausible that it could play a similar role in plant signaling and defense, although specific research is needed to confirm this.

Environmental Distribution, Persistence, and Biodegradation in Ecosystems

The environmental fate of a chemical compound is determined by its physical and chemical properties and its susceptibility to degradation processes. For compounds like 2,6-dimethylhept-5-enyl acetate and its analogs, their volatility suggests they will be distributed in the atmosphere. Their solubility and potential for adsorption to soil particles will influence their presence in soil and water.

The biodegradation of related terpene alcohols and other organic compounds provides a framework for understanding the likely environmental persistence of 2,6-dimethylhept-5-enyl acetate. nih.gov Aerobic biodegradation is a key process for the removal of many organic compounds from the environment. api.org Studies on the biodegradation of terpene derivatives indicate that their structure, particularly branching, can influence the rate of degradation. nih.gov The ester linkage in 2,6-dimethylhept-5-enyl acetate would likely be susceptible to hydrolysis by microbial esterases, breaking it down into the corresponding alcohol and acetic acid, which can then be further metabolized.

Structure Activity Relationship Sar Studies and Analog Design for 2,6 Dimethylhept 5 Enyl Acetate Derivatives

Systematic Chemical Modifications of the Heptenyl Backbone and Acetate (B1210297) Moiety

Systematic modifications of the 2,6-dimethylhept-5-enyl acetate structure can provide significant insights into the pharmacophore, the essential molecular features responsible for its activity. These modifications typically involve alterations to the heptenyl backbone and the acetate functional group.

Heptenyl Backbone Modifications:

Saturation of the Double Bond: Altering the double bond at the C5 position to a single bond would increase the molecule's conformational flexibility. This change can significantly impact how the molecule interacts with biological receptors, potentially reducing or eliminating its activity, especially if a specific conformation is required for binding.

Isomerization of the Double Bond: Shifting the position of the double bond along the carbon chain would alter the molecule's geometry and electron distribution. This can affect the molecule's fit within a receptor's binding site.

Modification of Methyl Groups: The methyl groups at the C2 and C6 positions are important for the molecule's three-dimensional shape. Replacing them with other alkyl groups (e.g., ethyl, propyl) or removing them can alter steric interactions with a receptor, thereby affecting binding affinity.

Acetate Moiety Modifications:

The acetate group is a key feature for the biological activity of many terpenoid esters. nih.govnih.gov Its modification is a common strategy in SAR studies.

Ester Homologation: Replacing the acetate with other ester groups of varying chain lengths (e.g., propionate, butyrate) can modulate the molecule's polarity and steric bulk. This can influence its solubility and ability to form hydrogen bonds.

Functional Group Bioisosteres: The ester functionality can be replaced with bioisosteres, which are functional groups with similar physical or chemical properties that can interact with the same receptor. Examples include amides, ethers, or ketones. This can lead to analogs with different metabolic stabilities and binding characteristics.

Introduction of Different Functional Groups: Replacing the acetate group with entirely different functionalities, such as an alcohol, aldehyde, or carboxylic acid, can drastically alter the molecule's electronic properties and hydrogen bonding capabilities. Generally, in terpenoids, the order of toxicity and likely biological activity follows the trend: alcohol > aldehyde ~ ketone > ester > hydrocarbons. nih.govnih.gov

The following interactive table summarizes the potential effects of these modifications on the biological activity of 2,6-dimethylhept-5-enyl acetate.

| Modification Type | Specific Change | Potential Impact on Biological Activity |

| Heptenyl Backbone | Saturation of C5=C6 double bond | Decrease or loss of activity due to increased flexibility. |

| Isomerization of the double bond | Altered receptor binding and activity. | |

| Increase/decrease in chain length | Modified lipophilicity and receptor interaction. | |

| Alteration of methyl groups | Changes in steric hindrance and binding affinity. | |

| Acetate Moiety | Replacement with longer chain esters | Modulated polarity and steric interactions. |

| Replacement with bioisosteres (e.g., amide) | Altered metabolic stability and binding mode. | |

| Replacement with other functional groups | Significant changes in electronic properties and activity. |

Influence of Stereochemistry on Biological or Chemical Activity

2,6-Dimethylhept-5-enyl acetate possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-2,6-dimethylhept-5-enyl acetate. Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, particularly in systems involving specific receptor interactions, such as insect olfaction.

The spatial arrangement of atoms in different stereoisomers can lead to significant differences in their biological effects. For many insect pheromones, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. nih.gov This is because the olfactory receptors of insects are often highly specific to the stereochemistry of the pheromone molecule, akin to a lock and key mechanism.

For instance, in the case of irregular monoterpenoid sex pheromones of mealybugs, the biological activity is often highly dependent on the stereochemistry of the molecule. researchgate.net The (S)-(+)-enantiomer of the pheromone of the longtailed mealybug was found to be significantly more attractive to males than the racemic mixture or the (R)-(-)-enantiomer. researchgate.net While specific studies on the differential activity of the enantiomers of 2,6-dimethylhept-5-enyl acetate are not extensively detailed in the available literature, it is highly probable that one enantiomer exhibits a dominant biological activity, particularly in its role as a pheromone.

The following table illustrates the potential differences in activity between the stereoisomers of 2,6-dimethylhept-5-enyl acetate.

| Stereoisomer | Potential Biological Activity | Rationale |

| (R)-2,6-Dimethylhept-5-enyl acetate | Could be the primary active pheromone component. | Insect olfactory receptors are often highly stereospecific. |

| (S)-2,6-Dimethylhept-5-enyl acetate | May be inactive or act as an antagonist. | The spatial arrangement may not fit the receptor binding site. |

| Racemic Mixture | May exhibit reduced activity compared to the pure active enantiomer. | The inactive enantiomer can sometimes compete for the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 2,6-dimethylhept-5-enyl acetate and its derivatives, QSAR models can be developed to predict their activity, such as toxicity or pheromonal potency, based on calculated molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For terpenoids, QSAR studies have shown that toxicity is often correlated with geometric and electronic descriptors, such as asphericity and the maximum partial charge for a carbon atom. nih.govnih.gov A study on various terpenoids developed a QSAR model with a high predictive power, indicated by a training correlation coefficient (r²) higher than 0.810 and a cross-validation coefficient (Q²) higher than 0.689. nih.gov

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with receptors. |

| Steric/Geometric | Molecular volume, Surface area, Asphericity | Influences the fit of the molecule in the binding site. |

| Hydrophobic | LogP | Affects transport and partitioning into biological membranes. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

A predictive QSAR model for 2,6-dimethylhept-5-enyl acetate derivatives could accelerate the discovery of new analogs with desired activities by allowing for virtual screening of large compound libraries before undertaking their synthesis and biological testing.

Rational Design of Bioactive Analogs with Modulated Properties

The insights gained from SAR and QSAR studies form the basis for the rational design of new bioactive analogs of 2,6-dimethylhept-5-enyl acetate with modulated properties. The goal of rational design is to create new molecules with improved potency, selectivity, metabolic stability, or other desirable characteristics.

Based on the SAR principles discussed, several strategies can be employed for the rational design of 2,6-dimethylhept-5-enyl acetate analogs:

Pharmacophore-Guided Design: By identifying the key structural features essential for activity (the pharmacophore), new molecules can be designed that retain these features while modifying other parts of the structure to fine-tune properties. For example, if the acetate group is crucial for activity, analogs can be designed with different ester groups to enhance potency or alter release rates in pheromone applications.

Bioisosteric Replacement: As mentioned earlier, replacing the ester group with a bioisostere like an amide could lead to analogs with improved stability against hydrolysis by esterase enzymes, potentially prolonging their biological effect.

Conformational Restriction: Introducing cyclic structures or double bonds into the heptenyl backbone can restrict the conformational freedom of the molecule. If a specific conformation is required for activity, this can lead to more potent analogs by reducing the entropic penalty of binding to a receptor.

An example of rational analog design could involve synthesizing a series of esters of 2,6-dimethylhept-5-enol with varying acid components to probe the optimal size and electronic properties of the ester group for a specific biological target.

High-Throughput Screening Methodologies for Derivative Evaluation

High-throughput screening (HTS) is a powerful approach for rapidly evaluating the biological activity of a large number of compounds. wikipedia.org For the evaluation of 2,6-dimethylhept-5-enyl acetate derivatives, HTS methodologies can be employed to screen for various activities, such as insect attraction/repulsion, antimicrobial effects, or enzyme inhibition.

The development of an HTS assay involves several key components:

Assay Format: The assay can be cell-based, biochemical, or use whole organisms. For instance, in the context of insect pheromones, an HTS assay might involve using genetically engineered cells expressing insect olfactory receptors. The binding of a derivative to the receptor could trigger a measurable signal, such as a change in fluorescence or luminescence.

Miniaturization: HTS assays are typically performed in microtiter plates (e.g., 96, 384, or 1536 wells) to allow for the simultaneous testing of many compounds in small volumes, which conserves both the compounds and reagents. wikipedia.org

Automation: Robotics are used to handle the liquid dispensing, plate transport, and data acquisition, enabling the screening of thousands of compounds per day. wikipedia.org

Data Analysis: Sophisticated software is used to process the large amounts of data generated and to identify "hits" – compounds that show significant activity in the assay.

The following table outlines a conceptual HTS workflow for evaluating derivatives of 2,6-dimethylhept-5-enyl acetate for insect repellent activity.

| Step | Description | Technology/Method |

| 1. Library Preparation | A diverse library of 2,6-dimethylhept-5-enyl acetate derivatives is synthesized and arrayed in microtiter plates. | Combinatorial chemistry, automated synthesis. |

| 2. Assay Plate Preparation | Insect olfactory neurons or cells expressing specific olfactory receptors are dispensed into microtiter plates. | Automated liquid handling. |

| 3. Compound Addition | The library of derivatives is added to the assay plates. | Robotic liquid handlers. |

| 4. Incubation | The plates are incubated to allow for interaction between the compounds and the cells/receptors. | Controlled environment incubators. |

| 5. Signal Detection | A change in a measurable signal (e.g., calcium influx, reporter gene expression) is quantified. | Fluorescence plate readers, high-content imaging. |

| 6. Data Analysis | The data is analyzed to identify compounds that elicit a significant response. | Specialized HTS data analysis software. |

The integration of SAR, QSAR, rational design, and HTS provides a powerful and efficient paradigm for the discovery and optimization of novel bioactive compounds based on the 2,6-dimethylhept-5-enyl acetate scaffold.

Theoretical and Computational Chemistry Investigations of 2,6 Dimethylhept 5 Enyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific studies available that apply quantum chemical calculations to 2,6-dimethylhept-5-enyl acetate (B1210297).

Density Functional Theory (DFT) Studies of Ground and Excited States

No published Density Functional Theory (DFT) studies were found for 2,6-dimethylhept-5-enyl acetate. DFT is a powerful computational method used to investigate the electronic properties of molecules. For other acetate-containing compounds, researchers have employed methods like B3LYP with basis sets such as 6-31+G(d,p) to determine optimized structures, vibrational frequencies, and analyze molecular orbitals (HOMO-LUMO) to understand charge transfer within the molecule. researchgate.netchristuniversity.in Such analyses for 2,6-dimethylhept-5-enyl acetate would provide valuable insights into its stability and potential reactivity, but this research has not been conducted.

Ab Initio Methods for High-Accuracy Property Prediction

Similarly, there is no evidence of ab initio calculations being performed for 2,6-dimethylhept-5-enyl acetate. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy predictions of molecular properties. For instance, conformational analyses of other acetate esters, like (Z)-5-decenyl acetate, have been successfully carried out using ab initio calculations to determine stable conformers and their energy differences. nih.gov The application of these methods to 2,6-dimethylhept-5-enyl acetate would be scientifically valuable but remains an open area for investigation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search for molecular dynamics (MD) simulations focused on 2,6-dimethylhept-5-enyl acetate yielded no results. MD simulations are a computational tool used to study the physical movement of atoms and molecules over time. This technique is instrumental in understanding the conformational flexibility of a molecule and its interactions with other molecules, which is particularly important for understanding its macroscopic properties.

Chemoinformatics and Database Mining for Related Compounds and Biological Pathways

While 2,6-dimethylhept-5-enyl acetate is listed in several chemical databases thegoodscentscompany.comnih.govchemicalbook.com, there is no specific chemoinformatic study or database mining effort reported in the literature that focuses on its related compounds and potential biological pathways. Such research would involve screening large chemical and biological databases to identify structurally similar molecules and predict potential biological activities or metabolic routes.

Predictive Modeling of Reaction Pathways and Product Distributions

No studies on the predictive modeling of reaction pathways and product distributions for 2,6-dimethylhept-5-enyl acetate were found. This area of computational chemistry uses theoretical principles to forecast the likely outcomes of chemical reactions, including identifying potential transition states and predicting the distribution of products under various conditions.

Emerging Research Frontiers and Methodological Innovations for 2,6 Dimethylhept 5 Enyl Acetate Research

Integration with Advanced Materials Science for Controlled Release Systems

The efficacy of semiochemicals like 2,6-Dimethylhept-5-enyl acetate (B1210297) in practical applications, particularly in agriculture, is heavily dependent on their effective delivery. Advanced materials science offers a treasure trove of solutions for creating sophisticated controlled-release systems. These systems are designed to protect the volatile compound from environmental degradation and release it at a consistent, predetermined rate over an extended period.

Research in this area is moving beyond simple polymeric matrices to include nanostructured materials, such as nanofibers, nanotubes, and porous nanoparticles. These materials offer a high surface-area-to-volume ratio, allowing for a greater loading capacity of the semiochemical. Furthermore, the surface chemistry of these nanomaterials can be tailored to modulate the release kinetics of 2,6-Dimethylhept-5-enyl acetate, ensuring its optimal concentration in the target environment. The development of biodegradable polymers as a matrix for such controlled-release systems is also a key area of focus, aligning with the principles of green chemistry.

Future research will likely focus on "smart" release systems that can respond to specific environmental triggers, such as temperature, humidity, or even the presence of the target pest. This would allow for an even more precise and efficient application of 2,6-Dimethylhept-5-enyl acetate, minimizing waste and environmental impact.

Novel Applications in Ecologically Sustainable Technologies

The potential of 2,6-Dimethylhept-5-enyl acetate as a semiochemical opens up numerous avenues for its application in ecologically sustainable technologies, primarily in the realm of integrated pest management (IPM). nyxxb.cn Semiochemicals, which mediate interactions between organisms, are increasingly being harnessed as alternatives to broad-spectrum synthetic pesticides. nyxxb.cnstudiamsu.md

Should 2,6-Dimethylhept-5-enyl acetate be identified as a pheromone or an allelochemical for a specific insect pest, it could be deployed in several ways:

Monitoring and Mass Trapping: Lures containing the compound could be used to monitor pest populations, allowing for more targeted and timely interventions. nyxxb.cn In higher densities, these traps could be used for mass trapping to directly reduce pest numbers. nyxxb.cn

Mating Disruption: By permeating the air with a synthetic version of an insect's sex pheromone, the ability of males to locate females is disrupted, leading to a reduction in reproduction. This has been successfully implemented for numerous pests.

Attract-and-Kill Strategies: This approach combines the attractant properties of the semiochemical with a killing agent, such as an insecticide or a pathogen, in a localized station. This minimizes the widespread application of toxic substances.

Push-Pull Strategies: In this sophisticated IPM strategy, a repellent "push" crop is planted alongside the main crop, while an attractive "pull" crop treated with a semiochemical like 2,6-Dimethylhept-5-enyl acetate is planted at the perimeter to lure pests away.

The development of these applications requires a deep understanding of the chemical ecology of the target pest and its interaction with the compound.

Future Directions in Biologically Inspired Synthesis and Biosynthetic Pathway Elucidation

The sustainable and cost-effective production of 2,6-Dimethylhept-5-enyl acetate hinges on understanding its natural synthesis. Terpenoids, the class of compounds to which it belongs, are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). herts.ac.uk These precursors are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. herts.ac.uk

Future research will focus on identifying the specific enzymes and genes responsible for the biosynthesis of the 2,6-dimethylhept-5-enol backbone and its subsequent acetylation. This involves a multi-step process:

Precursor Formation: Elucidating which pathway, MVA or MEP, provides the initial building blocks.

Terpene Synthase Activity: Identifying the specific terpene synthase that catalyzes the formation of the C10 monoterpene alcohol precursor.

Acyltransferase Characterization: Pinpointing the specific acyltransferase that facilitates the addition of the acetyl group from acetyl-CoA to the alcohol, forming the final ester.

Once these genes are identified, they can be harnessed in microbial chassis, such as E. coli or yeast, to create bio-factories for the large-scale, sustainable production of 2,6-Dimethylhept-5-enyl acetate. This biotechnological approach avoids the often complex and environmentally taxing methods of chemical synthesis.

Challenges and Opportunities in Comprehensive Omics-Scale Analysis

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to study 2,6-Dimethylhept-5-enyl acetate in a holistic manner. Widely targeted metabolomics, for instance, can be used to identify and quantify a broad range of volatile compounds, including esters, in various organisms. mdpi.comscitoys.com This can help in discovering the natural sources of 2,6-Dimethylhept-5-enyl acetate and understanding its role in the broader metabolic network of an organism. scitoys.com

However, significant challenges remain. The volatile nature of this compound requires specialized analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), often coupled with sophisticated sample preparation methods like solid-phase microextraction (SPME). mdpi.com Integrating the vast datasets generated from different omics platforms is another major hurdle, requiring advanced bioinformatics and systems biology approaches.

Despite these challenges, the opportunities are immense. A combined omics approach can help in:

Identifying the genetic basis for the production of 2,6-Dimethylhept-5-enyl acetate.

Understanding how its production is regulated in response to environmental stimuli.

Discovering its mode of action at a molecular level in target organisms.

Mapping its metabolic fate and ecological impact.

Interdisciplinary Approaches and Collaborations for Holistic Understanding

To fully realize the research and application potential of 2,6-Dimethylhept-5-enyl acetate, a concerted and interdisciplinary effort is essential. The study of semiochemicals inherently bridges multiple scientific disciplines. psu.edu

Chemists are needed for the identification, characterization, and synthesis of the compound.

Entomologists and Ecologists are crucial for studying its behavioral effects on insects and its role in ecological interactions. psu.edu

Molecular Biologists and Geneticists play a key role in elucidating its biosynthetic pathways and developing biotechnological production methods. psu.edu

Materials Scientists are essential for designing and fabricating effective controlled-release formulations.

Agricultural Scientists and Pest Management Professionals are needed to translate fundamental discoveries into practical, field-ready applications. thegoodscentscompany.com

Collaborative projects that bring together experts from these diverse fields will be the driving force behind future innovations. Such interdisciplinary synergy is necessary to address the complex challenges from discovery to deployment and to ensure that the scientific understanding of 2,6-Dimethylhept-5-enyl acetate is translated into tangible benefits for society and the environment. thegoodscentscompany.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.